(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol
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Overview
Description
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is an organic compound characterized by the presence of a difluoromethylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methylbenzene and a suitable chiral auxiliary.
Reaction Conditions: The key step involves the addition of a propanol moiety to the aromatic ring under controlled conditions. This can be achieved through various methods such as Grignard reaction, reduction of ketones, or asymmetric hydrogenation.
Purification: The final product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of 2-(2,5-Difluoro-4-methylphenyl)propan-1-one.
Reduction: Formation of 2-(2,5-Difluoro-4-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,5-Difluorophenyl)propan-1-ol: Similar structure but lacks the methyl group.
(2R)-2-(4-Methylphenyl)propan-1-ol: Similar structure but lacks the difluoro groups.
(2R)-2-(2,5-Difluoro-4-methylphenyl)ethanol: Similar structure but has an ethanol backbone instead of propanol.
Uniqueness
(2R)-2-(2,5-Difluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2R)-2-(2,5-difluoro-4-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-3-10(12)8(4-9(6)11)7(2)5-13/h3-4,7,13H,5H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVBCYTHQLLPC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(C)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1F)[C@@H](C)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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